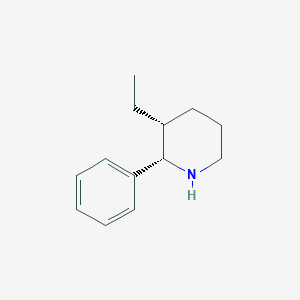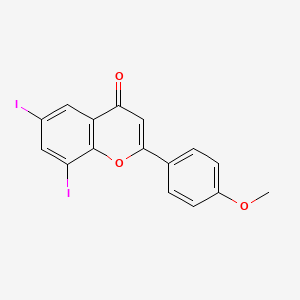
6,8-Diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. It is characterized by the presence of iodine atoms at the 6 and 8 positions, a methoxy group at the 4 position of the phenyl ring, and a chromen-4-one core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the iodination of a precursor flavonoid compound. One common method includes the treatment of the corresponding flavonoid with iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction can be carried out in the presence of glacial acetic acid and concentrated sulfuric acid at a temperature of around 40°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms or reduce the chromen-4-one core.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavonoid derivatives.
Aplicaciones Científicas De Investigación
6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s biological effects are primarily attributed to its ability to modulate oxidative stress, inhibit inflammatory pathways, and interact with cellular proteins and enzymes. The presence of iodine atoms enhances its reactivity and potential for forming covalent bonds with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones: These compounds also contain iodine atoms and have shown antibacterial and anti-inflammatory activities.
Substituted benzopyran analogs: These compounds are used for treating inflammation and have similar structural features.
Uniqueness
6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine atoms and a methoxy group on the phenyl ring enhances its reactivity and potential for diverse applications in scientific research.
Propiedades
Número CAS |
831224-48-7 |
|---|---|
Fórmula molecular |
C16H10I2O3 |
Peso molecular |
504.06 g/mol |
Nombre IUPAC |
6,8-diiodo-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10I2O3/c1-20-11-4-2-9(3-5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3 |
Clave InChI |
VGMYQWBAAJCUME-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




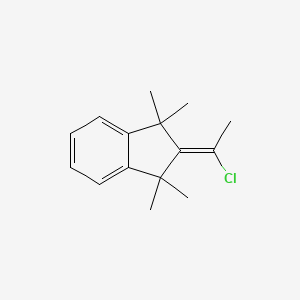

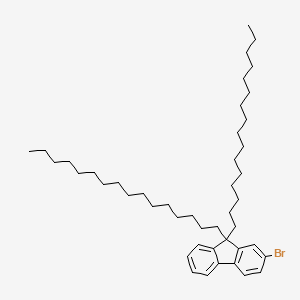
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
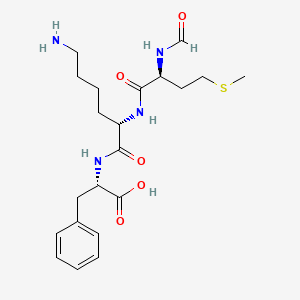
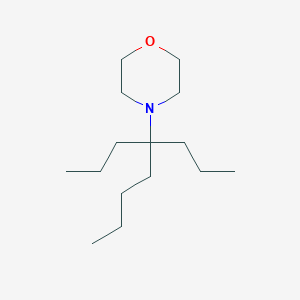
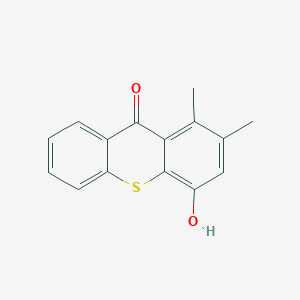
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
